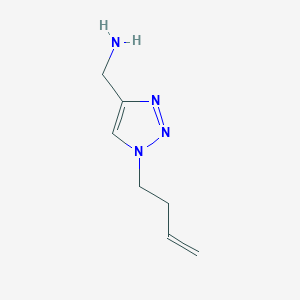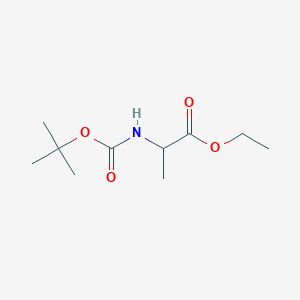![molecular formula C18H16F2N4O2 B13357048 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357048.png)
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with difluoromethoxy and methylphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization One common synthetic route involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with an appropriate reagent, such as triethyl orthoformate, to form the triazole ring
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and other additives may also be used to enhance reaction efficiency and selectivity.
化学反应分析
1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein interactions, and cellular processes. Its ability to interact with specific biological targets makes it valuable in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its triazole ring and functional groups can be modified to create new pharmaceutical agents with desired therapeutic properties.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and functional groups allow the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-[4-(Difluoromethoxy)phenyl]-5-ethyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but differs in the position and type of substituents on the triazole ring.
1-[4-(Difluoromethoxy)phenyl]-3-(4-methylphenyl)-5H,6H,7H,8H,9H-pyrazolo[1,2-a][1,2]diazepin-4-ium bromide: This compound features a pyrazolo[1,2-a][1,2]diazepine ring system instead of the triazole ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C18H16F2N4O2 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC 名称 |
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H16F2N4O2/c1-11-5-3-4-6-15(11)22-17(25)16-21-12(2)24(23-16)13-7-9-14(10-8-13)26-18(19)20/h3-10,18H,1-2H3,(H,22,25) |
InChI 键 |
YNFFFOHGAQEFQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(5-Bromo-2-furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356978.png)

![6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356984.png)

![3-methyl-7-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13356990.png)



![6-[(4-Chlorophenoxy)methyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357019.png)
![2-Methyl-3-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357022.png)

![7-Methoxy-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine](/img/structure/B13357030.png)
![Ethyl 4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2,6-dimethoxyphenyl carbonate](/img/structure/B13357031.png)

